(3-chloro-4-(difluoromethoxy)phenyl)methanol
Description
(3-Chloro-4-(difluoromethoxy)phenyl)methanol is a fluorinated aromatic alcohol with the molecular formula C₈H₇ClF₂O₂ and a molecular weight of 208.59 g/mol. Its structure features a hydroxymethyl group (–CH₂OH) attached to a benzene ring substituted with chlorine at the 3-position and a difluoromethoxy group (–OCF₂H) at the 4-position (Figure 1). The difluoromethoxy group contributes to enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, making it relevant in pharmaceutical and agrochemical synthesis .
- Difluoromethylation of phenolic intermediates using reagents like sodium 2-chloro-2,2-difluoroacetate () .
- Reduction of aldehyde precursors (e.g., 3-chloro-4-(difluoromethoxy)benzaldehyde) via catalytic hydrogenation or borohydride reduction.
Properties
IUPAC Name |
[3-chloro-4-(difluoromethoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O2/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-3,8,12H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHBALZOOUFWFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Cl)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (3-chloro-4-(difluoromethoxy)phenyl)methanol typically involves the reaction of 3-chloro-4-(difluoromethoxy)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol . The reaction conditions usually include stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
(3-chloro-4-(difluoromethoxy)phenyl)methanol undergoes various types of chemical reactions, including:
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield the corresponding carboxylic acid, while reduction with sodium borohydride would yield the corresponding alcohol .
Scientific Research Applications
(3-chloro-4-(difluoromethoxy)phenyl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (3-chloro-4-(difluoromethoxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The chloro and difluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological targets, such as enzymes or receptors . These interactions can modulate the activity of these targets, leading to the observed biological effects .
Comparison with Similar Compounds
Table 1: Key Properties of (3-Chloro-4-(difluoromethoxy)phenyl)methanol and Analogs
Substituent Effects on Reactivity and Stability
- Chlorine vs. Bromine: The brominated analog ([3-bromo-4-(difluoromethoxy)phenyl]methanol) exhibits a weaker C–Br bond compared to C–Cl, making it more reactive in nucleophilic substitution reactions (e.g., Suzuki couplings). However, its larger atomic radius may reduce solubility in polar solvents .
Positional Isomerism :
- Phenoxy vs.
Biological Activity
The compound (3-chloro-4-(difluoromethoxy)phenyl)methanol is a phenolic derivative characterized by its unique molecular structure, which includes a chloro group, a difluoromethoxy group, and a hydroxymethyl moiety. This structural arrangement positions it as a candidate for various biological activities, including antimicrobial and anti-inflammatory effects. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C9H8ClF2O2. The presence of the difluoromethoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Antimicrobial Properties
Research has indicated that phenolic compounds often exhibit antimicrobial activity against various bacterial strains. For instance, this compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Studies have demonstrated that similar phenolic compounds can inhibit pro-inflammatory cytokines, which are pivotal in the inflammatory response. This indicates that this compound may also modulate inflammatory pathways, providing a basis for further investigation into its therapeutic applications in inflammatory diseases.
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within biological systems. The hydroxymethyl group can form hydrogen bonds with proteins, potentially influencing their conformation and function. Additionally, the chloro and difluoromethoxy groups may affect the compound's reactivity and binding affinity to enzymes and receptors.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds provides insight into the unique properties of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Chloro-4-methoxyphenol | Chloro and methoxy groups | Strong antibacterial activity |
| 4-Difluoromethoxyphenol | Difluoromethoxy group | Significant anti-inflammatory effects |
| 2-Methoxy-5-chlorophenol | Methoxy and chloro groups | Effective fungicide in agriculture |
The unique combination of difluoromethoxy and multiple methoxy groups in this compound may enhance its solubility and bioactivity compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of phenolic compounds similar to this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of chlorinated phenols exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could have similar efficacy .
- Inflammation Modulation : Research on structurally related compounds indicated that they could inhibit inflammatory cytokines like TNF-alpha and IL-6 in vitro, providing a rationale for further investigation into the anti-inflammatory potential of this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
